Testosterone phenylpropionate

Descripción general

Descripción

El fenilpropionato de testosterona, también conocido como hidrocinamato de testosterona, es un esteroide anabólico-androgénico sintético y un éster de andrógeno. Específicamente, es el éster de fenilpropionato C17β de testosterona. Este compuesto se sintetizó por primera vez en 1951 y se describió en la literatura en 1953 . Se ha utilizado en varias formulaciones, incluyendo Sustanon y Omnadren, para la terapia de reemplazo de testosterona .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: El fenilpropionato de testosterona se sintetiza mediante la esterificación de la testosterona con ácido fenilpropiónico. La reacción generalmente implica el uso de un catalizador y un solvente orgánico. El proceso se puede resumir de la siguiente manera:

Reactivos: Testosterona y ácido fenilpropiónico.

Catalizador: Catalizador ácido como el ácido sulfúrico.

Solvente: Solvente orgánico como tolueno o dioxano.

Condiciones de reacción: La mezcla se calienta bajo condiciones de reflujo para facilitar la reacción de esterificación.

Métodos de producción industrial: En entornos industriales, la producción de fenilpropionato de testosterona sigue principios similares, pero a una escala mayor. El proceso involucra:

Reactivos a granel: Grandes cantidades de testosterona y ácido fenilpropiónico.

Agitación continua: Para asegurar una mezcla uniforme y reacción.

Control de temperatura: Control preciso de la temperatura para optimizar el rendimiento.

Purificación: El producto se purifica utilizando técnicas como la recristalización o la cromatografía para lograr la pureza deseada.

Análisis De Reacciones Químicas

Tipos de reacciones: El fenilpropionato de testosterona experimenta varias reacciones químicas, que incluyen:

Oxidación: Conversión a cetonas o alcoholes utilizando agentes oxidantes como el permanganato de potasio.

Reducción: Reducción del grupo éster a alcohol utilizando agentes reductores como el hidruro de litio y aluminio.

Sustitución: Reacciones de sustitución nucleofílica donde el grupo éster puede ser reemplazado por otros grupos funcionales.

Reactivos y condiciones comunes:

Oxidación: Permanganato de potasio en un medio ácido.

Reducción: Hidruro de litio y aluminio en éter anhidro.

Sustitución: Nucleófilos como aminas o tioles en condiciones básicas.

Productos principales:

Oxidación: Formación de cetonas o ácidos carboxílicos.

Reducción: Formación de alcoholes primarios o secundarios.

Sustitución: Formación de derivados de testosterona sustituidos.

Aplicaciones Científicas De Investigación

Pharmaceutical Applications

1.1 Hormone Replacement Therapy (HRT)

TPP is used in hormone replacement therapy for men with testosterone deficiency. Its pharmacokinetic profile allows for a more stable release compared to other testosterone esters, making it suitable for patients requiring consistent hormone levels. Studies have shown that TPP can effectively restore testosterone levels in hypogonadal men, improving symptoms such as fatigue, depression, and libido issues .

1.2 Anabolic Effects

As an AAS, TPP promotes muscle growth and strength enhancement. It is often used by athletes and bodybuilders to improve performance and physique. Research indicates that TPP can lead to significant increases in lean body mass and strength when combined with resistance training .

Research Findings

2.1 Structural Analysis

Recent studies have characterized the crystal structure of TPP, revealing its molecular interactions and stability compared to other testosterone esters. The crystal structure analysis indicates that TPP crystallizes in a monoclinic space group, which influences its solubility and biological activity .

2.2 Cardiovascular Effects

Long-term use of AAS, including TPP, has been associated with adverse cardiovascular effects. A study highlighted that users of AAS exhibited reduced left ventricular function and increased coronary artery plaque volume compared to non-users . These findings underline the importance of monitoring cardiovascular health in individuals using TPP for extended periods.

Case Studies

3.1 Hypogonadism Induced by AAS Abuse

A notable case involved a 20-year-old male who developed hypothalamic-pituitary-gonadal axis disorders after using a combination of testosterone esters, including TPP, for bodybuilding purposes. This case illustrates the potential risks associated with unsupervised AAS use, leading to long-term endocrine dysfunction .

3.2 Anabolic Steroid-Induced Myositis

Another case study reported a bodybuilder who experienced pain and edema after receiving an unprofessional injection of TPP into the gluteal region. This incident underscores the risks of improper administration techniques associated with anabolic steroids .

Comparison Table of Testosterone Esters

| Testosterone Ester | Half-Life (days) | Administration Route | Common Uses |

|---|---|---|---|

| Testosterone Propionate | 0.8 | Intramuscular | HRT, bodybuilding |

| Testosterone Phenylpropionate | 1-2 | Intramuscular | HRT, bodybuilding |

| Testosterone Isocaproate | 5 | Intramuscular | HRT, bodybuilding |

| Testosterone Decanoate | 7-10 | Intramuscular | HRT |

Mecanismo De Acción

El fenilpropionato de testosterona ejerce sus efectos uniéndose al receptor de andrógenos. El complejo ligando-receptor se transloca al núcleo y se une a elementos de respuesta a andrógenos en el ADN cromosómico. Esta unión modula la transcripción de genes sensibles a los andrógenos, lo que lleva a la expresión de proteínas involucradas en las características masculinas y los efectos anabólicos .

Compuestos Similares:

Propionato de testosterona: Otro éster de testosterona con una vida media más corta.

Enantato de testosterona: Un éster de acción más prolongada en comparación con el fenilpropionato de testosterona.

Fenilpropionato de nandrolona: Éster similar, pero con nandrolona como esteroide base.

Singularidad: El fenilpropionato de testosterona es único debido a su vida media intermedia, lo que proporciona un equilibrio entre la aparición rápida y la liberación sostenida. Esto lo hace adecuado para aplicaciones terapéuticas que requieren niveles estables de testosterona .

Comparación Con Compuestos Similares

Testosterone Propionate: Another ester of testosterone with a shorter half-life.

Testosterone Enanthate: A longer-acting ester compared to testosterone phenylpropionate.

Nandrolone Phenylpropionate: Similar ester but with nandrolone as the base steroid.

Uniqueness: this compound is unique due to its intermediate half-life, providing a balance between rapid onset and sustained release. This makes it suitable for therapeutic applications requiring stable testosterone levels .

Actividad Biológica

Testosterone phenylpropionate (TPP) is a synthetic anabolic-androgenic steroid (AAS) and an ester of testosterone, first synthesized in the early 1950s. It is primarily utilized for testosterone replacement therapy in conditions such as hypogonadism and has gained attention for its unique pharmacokinetic properties compared to other testosterone esters. This article delves into its biological activity, pharmacodynamics, clinical applications, and relevant research findings.

- Chemical Formula : CHO

- Molar Mass : 420.593 g·mol

- Half-Life : Approximately 8 days when administered via intramuscular injection, which allows for less frequent dosing compared to shorter-acting esters like testosterone propionate .

TPP exhibits improved bioavailability and a longer metabolic half-life than endogenous testosterone, making it suitable for sustained hormone release in clinical settings. The esterification of testosterone with phenylpropionate enhances its lipid solubility, facilitating prolonged action in the body .

This compound exerts its effects primarily through the androgen receptor (AR). Upon administration, TPP binds to ARs, leading to the translocation of the ligand-receptor complex into the nucleus where it interacts with androgen response elements (AREs) on DNA. This interaction modulates the transcription of genes involved in various physiological processes such as muscle growth, bone density maintenance, and sexual function .

Additionally, TPP can be aromatized into estrogen, which also plays a role in its biological effects. The dual action on androgen and estrogen receptors contributes to its anabolic properties while also influencing fat distribution and mood stabilization .

Clinical Applications

This compound is indicated for:

- Testosterone Replacement Therapy (TRT) : Used in men with primary or secondary hypogonadism.

- Supportive Therapy : Employed in female-to-male transsexual individuals during transition.

- Anabolic Effects : Utilized by athletes and bodybuilders for muscle mass enhancement, although this use is often associated with legal and health risks .

Anabolic Effects

Research indicates that TPP significantly promotes muscle hypertrophy and strength gains when used in conjunction with resistance training. A study involving male athletes showed that those administered TPP experienced greater increases in lean body mass compared to a placebo group over a 12-week period .

Side Effects

While TPP can be effective for muscle building, it is not without risks. Potential side effects include:

- Hypogonadotropic Hypogonadism : Chronic use can lead to decreased natural testosterone production due to feedback inhibition on the hypothalamic-pituitary-gonadal axis .

- Cardiovascular Risks : Elevated blood pressure and changes in lipid profiles have been noted among users.

- Psychological Effects : Mood swings and aggression are reported side effects associated with AAS use .

Comparative Analysis of Testosterone Esters

| Ester Type | Duration of Action | Administration Route | Common Uses |

|---|---|---|---|

| Testosterone Propionate | 3-4 days | Intramuscular | TRT, bodybuilding |

| This compound | 8 days | Intramuscular | TRT, bodybuilding |

| Testosterone Enanthate | 14-28 days | Intramuscular | TRT |

| Testosterone Cypionate | 14-28 days | Intramuscular | TRT |

This table illustrates the differences in duration of action among various testosterone esters, highlighting TPP's intermediate duration which allows for flexible dosing schedules.

Propiedades

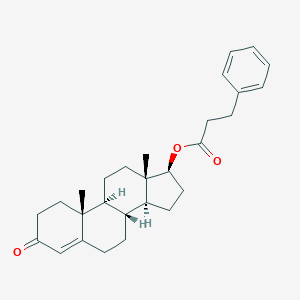

IUPAC Name |

[(8R,9S,10R,13S,14S,17S)-10,13-dimethyl-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl] 3-phenylpropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H36O3/c1-27-16-14-21(29)18-20(27)9-10-22-23-11-12-25(28(23,2)17-15-24(22)27)31-26(30)13-8-19-6-4-3-5-7-19/h3-7,18,22-25H,8-17H2,1-2H3/t22-,23-,24-,25-,27-,28-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHSXYDOROIURIP-FEZCWRLCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC3C(C1CCC2OC(=O)CCC4=CC=CC=C4)CCC5=CC(=O)CCC35C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2OC(=O)CCC4=CC=CC=C4)CCC5=CC(=O)CC[C@]35C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H36O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5048712 | |

| Record name | Testosterone phenylpropionate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5048712 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

420.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1255-49-8 | |

| Record name | Testosterone phenylpropionate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1255-49-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Testosterone 17-phenylpropionate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001255498 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Testosterone phenylpropionate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB16003 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Testosterone phenylpropionate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=26643 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Testosterone phenylpropionate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5048712 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 17β-hydroxyandrost-4-en-3-one 3-phenylpropionate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.650 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TESTOSTERONE PHENYLPROPIONATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8GN84GWX51 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does testosterone phenylpropionate exert its effects on the body?

A1: this compound, like other testosterone esters, acts as a prodrug. It is hydrolyzed in the body to release testosterone, which then binds to androgen receptors in target tissues. [] This binding leads to a cascade of downstream effects, including increased protein synthesis, enhanced muscle mass and strength, and the development of male secondary sexual characteristics. [, ]

Q2: What is the molecular formula and weight of this compound?

A2: The molecular formula of this compound is C27H36O3, and its molecular weight is 408.57 g/mol.

Q3: Is there any spectroscopic data available for this compound?

A3: Yes, spectroscopic techniques like circular dichroism (CD) and ultraviolet (UV) spectroscopy have been employed to characterize this compound. Notably, it exhibits a characteristic negative Cotton effect in the CD spectrum within the 270-350 nm range, attributed to the n-π* electronic transition of the Δ4-3-ketosteroid structure. [, ]

Q4: What is the pharmacokinetic profile of this compound?

A5: Studies show that this compound, when administered intramuscularly, is readily absorbed into the bloodstream. It is then slowly hydrolyzed to release testosterone, resulting in a prolonged half-life compared to unesterified testosterone. [] Peak testosterone concentrations are generally observed several days after injection. [] The exact duration of action can vary depending on the dose and individual factors.

Q5: What are the documented applications of this compound in a clinical setting?

A6: Research highlights the use of this compound in treating hypogonadism in men, particularly when administered as part of a mixed testosterone ester preparation. [] It has also been investigated for its potential to improve nitrogen balance and promote weight gain in underweight geriatric women. [] One study used a combination of testosterone esters, including this compound, to treat constitutional delayed puberty in boys. [, ]

Q6: What are the potential risks and side effects associated with this compound use?

A7: While not extensively discussed in the provided papers, it's important to acknowledge that this compound, like other anabolic androgenic steroids, can have potential adverse effects. These can include but are not limited to: liver toxicity, cardiovascular complications, hormonal imbalances, and psychological effects. [] It's crucial to emphasize that this information is for scientific context and not to be misconstrued as medical advice.

Q7: How do structural modifications to the testosterone molecule, such as esterification with phenylpropionate, influence its activity?

A8: Esterification of testosterone with phenylpropionate, or other fatty acids, serves to alter its pharmacokinetic properties. These modifications typically result in increased lipophilicity and slower release of the active hormone (testosterone) from the injection site. [] This, in turn, leads to a prolonged duration of action compared to unmodified testosterone. []

Q8: How is this compound detected and quantified in biological samples?

A9: Analytical techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS) have proven highly effective in detecting and quantifying this compound in biological matrices, such as blood and urine. [] These methods are essential in doping control to identify the use of exogenous testosterone. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.